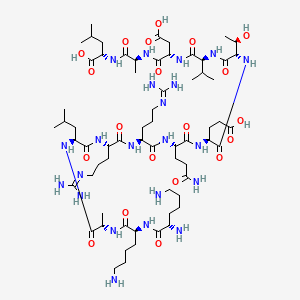

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2

Übersicht

Beschreibung

Acetyl Octapeptide-3, auch bekannt unter dem Handelsnamen SNAP-8, ist ein synthetisches Peptid, das das N-terminale Ende des synaptosomalen assoziierten Proteins von 25 kDa (SNAP-25) nachahmt. Es wird hauptsächlich in kosmetischen Formulierungen wegen seiner Anti-Aging-Eigenschaften verwendet, insbesondere zur Reduzierung des Erscheinungsbildes von Gesichtsfalten durch Hemmung von Muskelkontraktionen .

Wissenschaftliche Forschungsanwendungen

Acetyl Octapeptide-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, Acetyl Octapeptide-3 is used as a model compound for studying peptide synthesis and purification techniques. It also serves as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Biology

In biological research, Acetyl Octapeptide-3 is studied for its effects on cellular processes, particularly those related to muscle contraction and neurotransmitter release. It is also used in studies investigating the mechanisms of aging and the development of anti-aging treatments .

Medicine

In medicine, Acetyl Octapeptide-3 is explored for its potential therapeutic applications, particularly in the treatment of conditions involving excessive muscle contractions, such as dystonia and spasticity. Its ability to modulate neurotransmitter release makes it a candidate for further research in neurology .

Industry

In the cosmetic industry, Acetyl Octapeptide-3 is widely used in anti-aging products, including creams, serums, and patches. Its ability to reduce the appearance of wrinkles and fine lines has made it a popular ingredient in high-end skincare formulations .

Wirkmechanismus

Target of Action

The primary target of Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2, also known as SNAP-8, is the SNARE complex, specifically the SNAP-25 protein . The SNARE complex is involved in muscle stimulation . SNAP-25 is a component of this complex and plays a crucial role in the release of neurotransmitters that cause muscle contraction .

Mode of Action

SNAP-8 works by modulating the formation of the SNARE complex . It mimics the N-terminal end of SNAP-25 and competes with SNAP-25 for a position in the SNARE complex . This competition disrupts the formation of the SNARE complex, thereby reducing its stability . As a result, the release of neurotransmitters from vesicles is prevented, leading to a decrease in muscle contraction .

Biochemical Pathways

The primary biochemical pathway affected by SNAP-8 is the neurotransmitter release pathway. By destabilizing the SNARE complex, SNAP-8 prevents the efficient release of neurotransmitters . This disruption affects the vesicle fusion process, which is the mechanism by which vesicles merge with the cell membrane and release their contents .

Pharmacokinetics

It is known that snap-8 is typically applied topically to the skin as a cream or serum

Result of Action

The primary molecular effect of SNAP-8’s action is the reduction of muscle contraction, which leads to a decrease in the formation of facial lines and wrinkles . On a cellular level, SNAP-8’s action results in the destabilization of the SNARE complex and a decrease in the release of neurotransmitters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SNAP-8. For instance, the formulation of the cosmetic product containing SNAP-8 can impact its stability and effectiveness . Additionally, individual factors such as skin type and condition may also influence the efficacy of SNAP-8

Biochemische Analyse

Biochemical Properties

SNAP-8 is thought to have various effects on biochemical reactions. It is known to interact with the SNARE complex, a group of proteins that mediate vesicle fusion . SNAP-8 functions by boosting the regulatory functions of the N-terminal end of SNAP-25, a protein in the SNARE complex . This allows for the SNARE complex to stay stabilized, which in turn allows for SNAP-25 to remain stabilized for a significantly longer period of time .

Cellular Effects

SNAP-8 has been shown to have effects on various types of cells and cellular processes. It is known to act as a muscle contraction inhibitor . This act of inhibition allows for muscles to achieve a more consistent level of homeostasis, as it allows for the neurotransmitters that are responsible for bringing about homeostasis to be released on a much more efficient basis .

Molecular Mechanism

SNAP-8 works by competing for a position in the SNARE complex, essential for the contraction of muscles of facial expression . It reduces the depth of wrinkles caused by muscle contraction by decreasing neuronal excitability through SNARE complex destabilization .

Dosage Effects in Animal Models

It is known that SNAP-8 functions as a muscle contraction inhibitor, which could potentially have dosage-dependent effects .

Metabolic Pathways

It is known that SNAP-8 interacts with the SNARE complex, which plays a crucial role in the regulation of membrane fusion and neurotransmitter release .

Transport and Distribution

It is known that SNAP-8 interacts with the SNARE complex, which is located on the plasma membrane of cells .

Subcellular Localization

It is known that SNAP-8 interacts with the SNARE complex, which is located on the plasma membrane of cells . This suggests that SNAP-8 may also be located at the plasma membrane.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetyl Octapeptide-3 wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die sequenzielle Addition von Aminosäuren an ein festes Polymerharz, beginnend am C-terminalen Ende. Jede Aminosäure ist durch eine temporäre Schutzgruppe geschützt, um unerwünschte Reaktionen zu verhindern. Nachdem die Peptidkette vollständig aufgebaut ist, wird das Peptid vom Harz abgespalten und gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Acetyl Octapeptide-3 ähnlichen Prinzipien wie die Laborsynthese, jedoch im größeren Maßstab. Das Verfahren beinhaltet automatisierte Peptidsynthesizer, die mehrere Reaktionen gleichzeitig abwickeln können, wodurch eine hohe Ausbeute und Reinheit sichergestellt wird. Das Endprodukt wird anschließend strengen Qualitätskontrollen unterzogen, um Konsistenz und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetyl Octapeptide-3 durchläuft während seiner Synthese hauptsächlich die Peptidbindungsbildung. Es ist relativ stabil und unterliegt unter normalen Bedingungen keiner Oxidation, Reduktion oder Substitutionsreaktion .

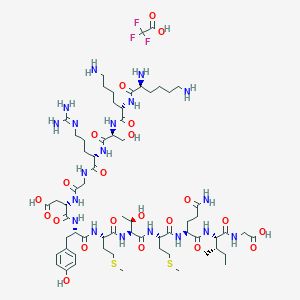

Häufige Reagenzien und Bedingungen

Die Synthese von Acetyl Octapeptide-3 beinhaltet die Verwendung von geschützten Aminosäuren, Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) oder N-Ethyl-N'-(3-Dimethylaminopropyl)carbodiimid (EDC) und Entschützungsmitteln wie Trifluoressigsäure (TFA). Die Reaktionen werden typischerweise in wasserfreien Lösungsmitteln wie Dimethylformamid (DMF) oder Dichlormethan (DCM) durchgeführt .

Hauptprodukte

Das Hauptprodukt der Synthese ist das gewünschte Peptid, Acetyl Octapeptide-3. Nebenprodukte können verkürzte Peptide oder Peptide mit unvollständiger Entschützung sein, die während des Reinigungsprozesses entfernt werden .

Wissenschaftliche Forschungsanwendungen

Acetyl Octapeptide-3 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie

In der Chemie wird Acetyl Octapeptide-3 als Modellverbindung zur Untersuchung von Peptidsynthese- und Reinigungstechniken verwendet. Es dient auch als Referenzstandard in analytischen Methoden wie Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) .

Biologie

In der biologischen Forschung wird Acetyl Octapeptide-3 auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere solche, die mit Muskelkontraktion und Neurotransmitterfreisetzung zusammenhängen. Es wird auch in Studien verwendet, die die Mechanismen des Alterns und die Entwicklung von Anti-Aging-Behandlungen untersuchen .

Medizin

In der Medizin wird Acetyl Octapeptide-3 auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Erkrankungen mit übermäßigen Muskelkontraktionen wie Dystonie und Spastik. Seine Fähigkeit, die Neurotransmitterfreisetzung zu modulieren, macht es zu einem Kandidaten für weitere Forschung in der Neurologie .

Industrie

In der Kosmetikindustrie wird Acetyl Octapeptide-3 häufig in Anti-Aging-Produkten verwendet, darunter Cremes, Seren und Pflaster. Seine Fähigkeit, das Erscheinungsbild von Falten und feinen Linien zu reduzieren, hat es zu einem beliebten Inhaltsstoff in hochwertigen Hautpflegeformulierungen gemacht .

Wirkmechanismus

Acetyl Octapeptide-3 entfaltet seine Wirkung durch die Modulation der Bildung des SNARE-Komplexes, der an der Muskelstimulation beteiligt ist. Es ahmt das SNAP-25-Protein nach und konkurriert mit ihm um Bindungsstellen im SNARE-Komplex. Durch die Beeinträchtigung der Bildung dieses Komplexes verringert Acetyl Octapeptide-3 dessen Stabilität und entspannt die Muskeln, wodurch das Erscheinungsbild von Mimikfalten und Falten reduziert wird .

Vergleich Mit ähnlichen Verbindungen

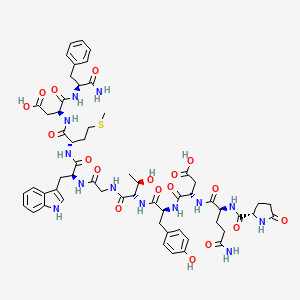

Ähnliche Verbindungen

Acetyl Hexapeptide-3 (Argireline): Ein kleineres Peptid, das ebenfalls das SNAP-25-Protein angreift, aber weniger wirksam ist als Acetyl Octapeptide-3.

Botulinumtoxin (Botox): Ein Neurotoxin, das denselben Proteinkomplex angreift, aber durch vollständige Blockierung der SNARE-Bildung wirkt, was zu Muskellähmung führt.

Einzigartigkeit

Acetyl Octapeptide-3 ist einzigartig in seiner Fähigkeit, Muskeln zu entspannen, ohne Lähmung zu verursachen, was es zu einer sichereren und weniger invasiven Alternative zu Botulinumtoxin macht. Seine längere Peptidkette im Vergleich zu Acetyl Hexapeptide-3 sorgt für verbesserte Stabilität und Wirksamkeit bei der Reduzierung von Falten .

Eigenschaften

CAS-Nummer |

868844-74-0 |

|---|---|

Molekularformel |

C42H72N16O15S |

Molekulargewicht |

1073.2 g/mol |

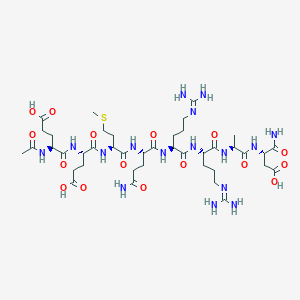

IUPAC-Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |

InChI |

InChI=1S/C42H72N16O15S/c1-20(23(53-22(3)59)10-13-31(61)62)51-26(11-14-32(63)64)38(71)57-28(15-18-74-4)40(73)56-27(9-12-30(43)60)39(72)55-25(8-6-17-50-42(47)48)37(70)54-24(7-5-16-49-41(45)46)36(69)52-21(2)35(68)58-29(34(44)67)19-33(65)66/h21,23-29,51H,1,5-19H2,2-4H3,(H2,43,60)(H2,44,67)(H,52,69)(H,53,59)(H,54,70)(H,55,72)(H,56,73)(H,57,71)(H,58,68)(H,61,62)(H,63,64)(H,65,66)(H4,45,46,49)(H4,47,48,50)/t21-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

QGGBBQJHVCVVKM-XOBYPWAZSA-N |

SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=C)[C@H](CCC(=O)O)NC(=O)C |

Kanonische SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=C)C(CCC(=O)O)NC(=O)C |

Sequenz |

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 |

Lagerung |

Common storage 2-8℃, long time storage -20℃. |

Synonyme |

Snap 8; Acetyl GlutaMyl Octapeptide-3; Acetyl Octapeptide-1; Acetyl Octapeptide-3 |

Herkunft des Produkts |

United States |

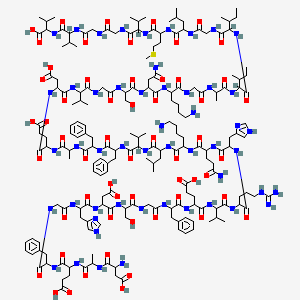

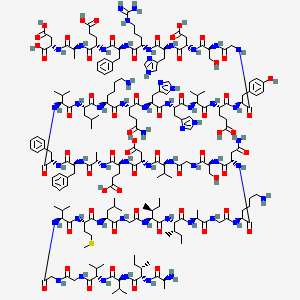

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

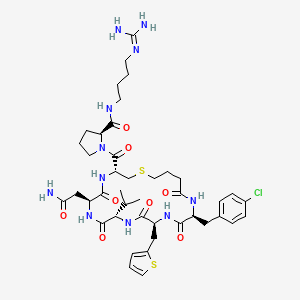

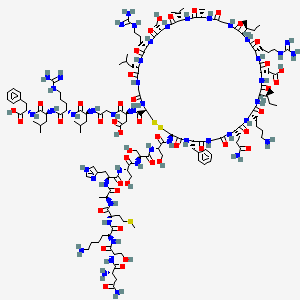

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.